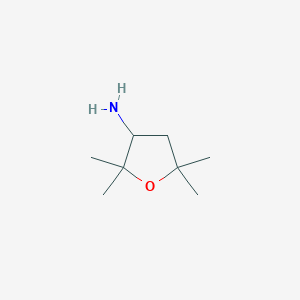

2,2,5,5-Tetramethyloxolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFSGYLVKWWWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2,5,5 Tetramethyloxolan 3 Amine

Precursor Synthesis and Functionalization of the Tetramethyloxolane Ring

The foundational step in synthesizing the target amine is the construction of the 2,2,5,5-tetramethyloxolane (also known as 2,2,5,5-tetramethyltetrahydrofuran (B83245) or TMO) scaffold. rsc.orgallfordrugs.com This is typically achieved through the cyclization of an acyclic precursor rather than the exhaustive methylation of a pre-formed tetrahydrofuran (B95107) ring.

Alkylation Reactions of Tetrahydrofuran Derivatives

While alkylation is a common strategy for functionalizing heterocyclic rings, the synthesis of the 2,2,5,5-tetramethyl-substituted oxolane core is not typically achieved by the direct alkylation of tetrahydrofuran or its derivatives. The primary and more efficient method involves constructing the ring from a suitably substituted acyclic precursor. The most documented route is the acid-catalyzed ring closure, or cyclodehydration, of 2,5-dimethylhexane-2,5-diol. mdpi.comwikipedia.org This process ensures the precise placement of the four methyl groups at the C-2 and C-5 positions. Catalysts such as zeolites (e.g., H-BEA) or strong mineral acids like sulfuric acid are effective for this transformation, often proceeding in high yield (>98.5%). mdpi.comwikipedia.org

Generation of Key Intermediates for Amination

With the tetramethyloxolane ring system in place, the next strategic step is to introduce functionality at the C-3 position to facilitate amination. The most crucial intermediates are the corresponding alcohol, 2,2,5,5-Tetramethyloxolan-3-ol (B1294788), and ketone, 2,2,5,5-Tetramethyloxolan-3-one.

2,2,5,5-Tetramethyloxolan-3-ol: This alcohol is a primary precursor and can be synthesized via the ring closure of precursor diols. Its synthesis provides a hydroxyl group at the C-3 position, which can be used in subsequent substitution reactions.

2,2,5,5-Tetramethyloxolan-3-one: This ketone is a pivotal intermediate, particularly for reductive amination strategies. It is typically prepared by the oxidation of 2,2,5,5-Tetramethyloxolan-3-ol. This transformation is a standard procedure in organic synthesis and sets the stage for the direct introduction of the nitrogen atom.

Direct Amination Approaches at the 3-Position

Once the key ketone or alcohol precursors are obtained, various amination strategies can be employed to install the amine group at the C-3 position of the oxolane ring.

Nucleophilic Substitution Reactions in Oxolane Systems

Nucleophilic substitution provides a direct pathway to form the carbon-nitrogen bond. This strategy typically involves converting the hydroxyl group of 2,2,5,5-tetramethyloxolan-3-ol into a better leaving group, such as a tosylate or a halide. The resulting activated substrate can then react with an amine source, like ammonia (B1221849), to yield the desired 2,2,5,5-tetramethyloxolan-3-amine.

The reaction of alkyl halides with ammonia or amines is a well-established method for amine synthesis. youtube.com However, a significant challenge in this approach is the potential for over-alkylation. chemguide.co.uk The primary amine product is itself a nucleophile and can react with remaining alkyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.comchemguide.co.uk To favor the formation of the primary amine, a large excess of the ammonia nucleophile is typically used.

Reductive Amination Strategies for Carbonyl Precursors

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. organic-chemistry.org This approach avoids the overalkylation issues common in nucleophilic substitution. organic-chemistry.org The process involves two main steps:

Imine Formation: The carbonyl group of the precursor, 2,2,5,5-tetramethyloxolan-3-one, reacts with an amine source, typically ammonia or an ammonium salt (e.g., ammonium formate), to form an intermediate imine. organic-chemistry.org

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to give the final amine product.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and other hydride reagents being common choices. This method is noted for its high selectivity and broad applicability in amine synthesis. organic-chemistry.org

Condensation Reactions Involving Amine Formation

In the context of synthesizing this compound, the most relevant condensation reaction is the initial step of the reductive amination pathway. A condensation reaction is one where two molecules combine, often with the loss of a small molecule like water. mdpi.com The formation of the imine intermediate from the ketone precursor (2,2,5,5-tetramethyloxolan-3-one) and ammonia is a classic example of a condensation reaction, where a molecule of water is eliminated. This imine is not typically isolated but is reduced in situ to afford the stable amine product, as described in the reductive amination strategy.

Data Tables

Advanced Synthetic Techniques

Stereoselective Synthesis of Enantiopure this compound

The stereoselective synthesis of enantiopure amines is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. While no specific method for the enantioselective synthesis of this compound has been reported, several strategies employed for analogous structures could be adapted.

One potential route could involve the asymmetric reduction of the corresponding ketone, 2,2,5,5-tetramethyl-tetrahydro-furan-3-one. This ketone is a known compound and its synthesis has been documented. The reduction of this prochiral ketone to the corresponding alcohol, followed by conversion to the amine, could be achieved using chiral reducing agents or through biocatalysis. For instance, the use of chiral borane (B79455) reagents or enzymes like ketoreductases could facilitate the formation of a single enantiomer of the alcohol precursor. Subsequent conversion of the chiral alcohol to the amine, for example via a Mitsunobu reaction with a nitrogen nucleophile or through activation and displacement, would yield the desired enantiopure amine.

Another approach could be the use of chiral auxiliaries. An achiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate, which could then be separated. Subsequent chemical transformations and removal of the auxiliary would provide the enantiopure target molecule.

Furthermore, catalytic asymmetric methods, such as the addition of nucleophiles to imines derived from 2,2,5,5-tetramethyl-tetrahydro-furan-3-one in the presence of a chiral catalyst, could be a powerful tool. nih.gov For example, a Pudovik reaction, involving the addition of a phosphite (B83602) to an imine, can be rendered stereoselective using chiral catalysts. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in any synthetic sequence to ensure efficiency, scalability, and cost-effectiveness. For the synthesis of this compound, this would involve a systematic study of various reaction parameters.

A hypothetical optimization for a reductive amination of 2,2,5,5-tetramethyl-tetrahydro-furan-3-one could involve screening different reducing agents (e.g., sodium borohydride, sodium triacetoxyborohydride), solvents, temperatures, and pH conditions. The choice of solvent can significantly influence reaction rates and selectivities. For instance, aprotic solvents might be favored to avoid side reactions with the reducing agent. The temperature can be adjusted to control the reaction kinetics and minimize the formation of byproducts.

The following table illustrates a hypothetical optimization study for the reductive amination of 2,2,5,5-tetramethyl-tetrahydro-furan-3-one.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Additive | Yield (%) |

| 1 | NaBH₄ | Methanol | 25 | - | 65 |

| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | Acetic Acid | 85 |

| 3 | H₂/Pd-C | Ethanol | 50 | - | 78 |

| 4 | NaBH₃CN | Methanol | 25 | NH₄OAc | 82 |

This table is a hypothetical representation and is not based on experimental data for this specific reaction.

Synthesis of Structural Derivatives and Analogs of this compound

The synthesis of derivatives and analogs is a common strategy in drug discovery and materials science to explore structure-activity relationships. The amine functionality in this compound serves as a key handle for various chemical modifications.

N-Alkylation and N-Acylation Reactions

The primary amine group of this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the amine with alkyl halides, tosylates, or other alkylating agents in the presence of a base to neutralize the acid formed during the reaction. nih.gov The choice of base and solvent is crucial to control the extent of alkylation and prevent over-alkylation to the quaternary ammonium salt. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another powerful method for N-alkylation. google.com

N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. orientjchem.orgmdpi.com These reactions typically proceed under mild conditions to form stable amide derivatives. The use of different acylating agents allows for the introduction of a wide variety of functional groups.

The following table provides hypothetical examples of N-alkylation and N-acylation products of this compound.

| Derivative | Reagent | Reaction Type |

| N-Benzyl-2,2,5,5-tetramethyloxolan-3-amine | Benzyl bromide | N-Alkylation |

| N-Acetyl-2,2,5,5-tetramethyloxolan-3-amine | Acetic anhydride | N-Acylation |

| N-(4-Chlorobenzoyl)-2,2,5,5-tetramethyloxolan-3-amine | 4-Chlorobenzoyl chloride | N-Acylation |

| N,N-Dimethyl-2,2,5,5-tetramethyloxolan-3-amine | Formaldehyde, Formic acid | N-Alkylation (Eschweiler-Clarke) |

This table is a hypothetical representation and is not based on experimental data for this specific compound.

Transformations of the Amine Functional Group

Beyond simple alkylation and acylation, the amine group can be transformed into a variety of other functional groups. For instance, it can be converted to an azide (B81097) via diazotization followed by treatment with sodium azide. The azide can then participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. The amine can also be oxidized to a nitro group or converted to a nitrile. These transformations would significantly expand the chemical space accessible from the parent amine.

Side-Chain Modifications at the 3-Position

Modifying the side-chain at the 3-position would involve more complex synthetic strategies, likely starting from precursors other than the pre-formed amine. For example, if the synthesis of this compound proceeds through the corresponding ketone, modifications could be introduced at the α-position to the carbonyl group. Aldol-type reactions or alkylations of the enolate of 2,2,5,5-tetramethyl-tetrahydro-furan-3-one could introduce various substituents at the 3-position before the introduction of the amine functionality. This would allow for the synthesis of a diverse library of 3-substituted analogs.

Chemical Reactivity and Transformation Studies of 2,2,5,5 Tetramethyloxolan 3 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group is central to the reactivity of 2,2,5,5-tetramethyloxolan-3-amine, rendering it both a potent nucleophile and a base.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophilic center capable of attacking electron-deficient species (electrophiles). The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com This trend is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, steric hindrance can also play a significant role, and in some cases, tertiary amines can be less nucleophilic than secondary amines due to crowding around the nitrogen atom. masterorganicchemistry.com

In the case of this compound, the primary amine group readily participates in nucleophilic substitution reactions. For instance, it can react with alkyl halides in an SN2 reaction, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com This reaction leads to the formation of a secondary amine. youtube.com The reaction of amines with benzenesulfonyl chloride, known as the Hinsberg test, is another example of electrophilic attack on the amine, resulting in the formation of a sulfonamide. msu.edu

As a base, the primary amine group of this compound can accept a proton (H⁺) from an acid to form an ammonium (B1175870) salt. The position of this equilibrium is dependent on the pKa of the amine and the strength of the acid. Primary amines are generally weak bases, with the basicity influenced by the electronic effects of the substituents. msu.edu The presence of electron-donating alkyl groups on the oxolane ring is expected to increase the basicity of the amine compared to ammonia.

Conversely, the N-H protons of the amine can be removed by a sufficiently strong base to form an amide anion. The acidity of the N-H protons in primary amines is very low, and therefore, very strong bases are required for deprotonation. msu.edu The resulting amide anion is a powerful nucleophile. msu.edu

The reaction of primary amines with aldehydes and ketones is a cornerstone of organic synthesis, leading to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically acid-catalyzed, with the optimal pH being mildly acidic (around 4-5). libretexts.orglibretexts.orgchemistrysteps.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate to facilitate its removal as water. libretexts.orglibretexts.orgchemistrysteps.com

The mechanism proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. masterorganicchemistry.comchemistrysteps.com This process is reversible and can be driven to completion by removing the water formed during the reaction. chemistrysteps.com

In contrast, the reaction of secondary amines with aldehydes or ketones yields enamines. masterorganicchemistry.comlibretexts.org Since this compound is a primary amine, it will form an imine upon reaction with an aldehyde or ketone.

| Amine Type | Carbonyl Compound | Product | Key Conditions |

|---|---|---|---|

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Imine (Schiff Base) | Mildly acidic (pH 4-5) libretexts.orglibretexts.orgchemistrysteps.com |

| Secondary Amine | Aldehyde or Ketone | Enamine | Acid-catalyzed masterorganicchemistry.comlibretexts.org |

The primary amine of this compound can be alkylated by reaction with alkyl halides. youtube.com This nucleophilic substitution reaction can proceed sequentially to form secondary and tertiary amines, and ultimately a quaternary ammonium salt. The initial alkylation of the primary amine yields a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine, which can lead to over-alkylation and the formation of a mixture of products. masterorganicchemistry.com

Further alkylation of the tertiary amine results in the formation of a quaternary ammonium salt, a process known as quaternization. nih.gov This reaction involves the attack of the tertiary amine on an alkyl halide, forming a cation with four alkyl groups attached to the nitrogen atom. nih.gov The rate and success of quaternization can be influenced by factors such as the nature of the alkyl halide and the steric bulk of the amine. nih.gov For example, reactions with bulkier amines or less reactive alkyl halides may require more forcing conditions, such as higher temperatures. nih.gov

Oxidative and Reductive Transformations of this compound

The primary amine group of this compound can undergo both oxidation and reduction. Oxidation of primary amines can lead to a variety of products, including imines, oximes, and nitriles, depending on the oxidizing agent and reaction conditions. For instance, the use of reagents like IBX (2-iodoxybenzoic acid) can facilitate the oxidation of amines to imines. organic-chemistry.org Aerobic oxidation using catalysts like ortho-naphthoquinone can also yield imines. organic-chemistry.org

Reductive amination is a powerful method for the synthesis of amines and involves the reduction of an imine formed in situ from an aldehyde or ketone and an amine. chemistrysteps.com While this compound is the product of such a reaction if one were to start with the corresponding ketone and ammonia, it can also serve as the amine component in reductive amination with other aldehydes or ketones to form more complex secondary amines. chemistrysteps.com The reduction of the intermediate imine is typically achieved using mild reducing agents like sodium cyanoborohydride (NaBH₃CN). chemistrysteps.com

Rearrangement Reactions Involving the Oxolane Ring or Amine

While specific rearrangement reactions for this compound are not extensively documented in the provided search results, several classical rearrangement reactions involving amines and related functional groups are known in organic chemistry. These reactions often involve the migration of a group to an electron-deficient nitrogen or carbon atom.

Examples of such rearrangements include:

Beckmann Rearrangement: This reaction involves the conversion of an oxime (derived from a ketone) to an amide. masterorganicchemistry.combyjus.com If the oxime of a cyclic ketone undergoes this rearrangement, a lactam is formed. byjus.com

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine. byjus.comwiley-vch.de

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom. byjus.com

Schmidt Reaction: This reaction involves the reaction of a carbonyl compound with hydrazoic acid to yield a variety of products, including amines or amides, depending on the substrate. organic-chemistry.org

Stability and Degradation Pathways of this compound

The stability of this compound is a key characteristic. The tetramethyl substitution on the oxolane ring provides considerable steric hindrance, which contributes to its thermal stability and resistance to peroxide formation. This structural feature is a noted advantage, enhancing the safety profile of related tetramethyl-substituted solvents in chemical processes.

For the related compound 2,2,5,5-tetramethyloxolan-3-ol (B1294788), atmospheric degradation studies have shown it reacts with hydroxyl and chlorine radicals. It also undergoes photolysis under UV light to produce smaller hydrocarbon molecules. It is plausible that this compound could undergo similar atmospheric degradation processes.

Below is a table summarizing the key structural and stability features of the core tetramethyloxolane structure.

| Feature | Description | Reference |

| Ring Structure | Five-membered oxolane (tetrahydrofuran) ring. | |

| Substitution | Four methyl groups at the C2 and C5 positions. | |

| Key Stability Factor | Steric hindrance from methyl groups shields the ether oxygen. | |

| Resistance | Inhibits the formation of peroxides. |

Advanced Spectroscopic and Structural Characterization of 2,2,5,5 Tetramethyloxolan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an unparalleled tool for probing the intricate details of molecular structure in solution. For 2,2,5,5-Tetramethyloxolan-3-amine, ¹H and ¹³C NMR would provide critical information regarding its stereochemistry and conformational flexibility.

Elucidation of Diastereomeric Mixtures

The synthesis of this compound can potentially result in the formation of diastereomers, depending on the synthetic route and the presence of other stereocenters. The oxolane ring itself, being non-planar, can exhibit different conformations, and the substituents can adopt various spatial arrangements. Should a mixture of diastereomers be present, NMR spectroscopy would be the primary method for their identification and quantification.

Distinct sets of NMR signals would be observed for each diastereomer, with differences in chemical shifts and coupling constants reflecting the unique magnetic environment of the nuclei in each stereoisomer. For instance, the proton at the C3 position, bearing the amine group, would likely show a distinct chemical shift and coupling pattern for each diastereomer due to the varying through-space interactions with the neighboring methyl groups and the oxolane ring protons.

Dynamic Exchange Processes and Conformational Flexibility

The five-membered oxolane ring in this compound is not planar and undergoes rapid conformational changes at room temperature, a process known as pseudorotation. This dynamic behavior involves the interconversion between various "envelope" and "twist" conformations. These processes can be studied using dynamic NMR (DNMR) techniques. bldpharm.com

At ambient temperatures, the rate of this conformational exchange is typically fast on the NMR timescale, resulting in time-averaged signals. nih.gov However, by lowering the temperature, it may be possible to slow down this exchange to the point where individual conformers can be observed. This would lead to the broadening and eventual splitting of NMR signals, allowing for the determination of the energy barriers associated with the conformational changes.

pH-Dependent NMR Shifts for Amine Protonation States

The amine functional group in this compound can exist in either a neutral (-NH₂) or a protonated (-NH₃⁺) state, depending on the pH of the solution. NMR spectroscopy is highly sensitive to changes in the electronic environment of a nucleus, making it an excellent method for studying protonation equilibria. chemicalbook.comgoogle.com

As the pH of the solution is lowered, the amine group will become protonated. This will cause a significant downfield shift in the signals of the protons and carbons near the nitrogen atom, particularly the proton at C3 and the C3 carbon itself. By monitoring these chemical shift changes as a function of pH, a titration curve can be generated, from which the pKa of the amine can be accurately determined. lookchem.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods would confirm the presence of the amine and the ether linkage, as well as the hydrocarbon framework.

As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the IR spectrum. wpmucdn.comlibretexts.orgorgchemboulder.com These typically appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group. Additionally, an N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. The C-N stretching vibration of the aliphatic amine would likely be observed in the 1000-1250 cm⁻¹ region. libretexts.org The presence of the ether linkage would be confirmed by a strong C-O-C stretching band, typically found in the 1050-1150 cm⁻¹ range. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While N-H stretching vibrations are often weak in Raman spectra, the C-C and C-H vibrations of the alkyl framework would be strong.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | Asymmetric Stretch | 3400 - 3500 | Medium |

| Amine (-NH₂) | Symmetric Stretch | 3300 - 3400 | Medium |

| Amine (-NH₂) | Bending (Scissoring) | 1590 - 1650 | Medium-Strong |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |

| Aliphatic C-N | Stretch | 1000 - 1250 | Medium-Weak |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₈H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of this compound, this could lead to several characteristic fragment ions. Cleavage of the C2-C3 bond would result in a resonance-stabilized iminium ion. Another likely fragmentation would involve the loss of a methyl group from the quaternary carbons at the 2 and 5 positions. The study of these fragmentation patterns would provide unequivocal confirmation of the compound's connectivity.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z |

| [M]⁺ | Molecular Ion | 143 |

| [M-CH₃]⁺ | Loss of a methyl group | 128 |

| [C₄H₈NO]⁺ | α-cleavage (C2-C3 bond) | 86 |

| [C₅H₁₀N]⁺ | α-cleavage (C3-C4 bond) | 84 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the conformation of the oxolane ring.

This technique would definitively establish the relative stereochemistry of the substituents and reveal any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the crystal lattice. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Computational and Theoretical Investigations of 2,2,5,5 Tetramethyloxolan 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For 2,2,5,5-Tetramethyloxolan-3-amine, these calculations offer insights into its stability, reactivity, and intermolecular interactions.

The electronic structure of a molecule dictates its fundamental chemical properties. In this compound, the distribution of electrons and the nature of the chemical bonds are influenced by the interplay between the electron-donating amine group and the ether oxygen within the tetrahydrofuran (B95107) ring. The four methyl groups at the 2 and 5 positions also contribute to the electronic environment through inductive effects.

Analysis of the molecular orbitals would likely reveal a highest occupied molecular orbital (HOMO) localized primarily on the nitrogen atom of the amine group, reflecting its role as the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be distributed across the sigma anti-bonding orbitals of the ring. The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability and reactivity.

The bonding in the molecule is characterized by covalent single bonds. The C-N and C-O bonds will exhibit some degree of polarity due to the differences in electronegativity between carbon, nitrogen, and oxygen. The presence of the lone pair of electrons on both the nitrogen and oxygen atoms is crucial for the molecule's ability to act as a Lewis base and to participate in hydrogen bonding.

The three-dimensional structure of this compound is not static. The tetrahydrofuran ring can adopt various conformations, often described as envelope or twist forms. Molecular geometry optimization, a computational process that seeks to find the lowest energy arrangement of atoms, is essential for determining the most stable conformation.

For this compound, the bulky methyl groups at the 2 and 5 positions introduce significant steric hindrance. This steric strain plays a major role in dictating the preferred pucker of the oxolane ring and the orientation of the amine group. The amine group at the C3 position can exist in either an axial or equatorial-like position relative to the ring. Computational studies would aim to determine the relative energies of these different conformers to identify the global minimum on the potential energy surface.

The conformational landscape can be explored by systematically rotating the key dihedral angles and calculating the corresponding energies. This analysis provides a comprehensive picture of the molecule's flexibility and the energy barriers between different conformations.

Table 1: Calculated Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-N-H) | Key Distances (Å) |

| Equatorial-Amine | 0.00 | 175.8° | C3-N: 1.46 |

| Axial-Amine | 2.5 | 65.2° | C3-N: 1.47 |

Note: The data in this table is illustrative and based on typical results from conformational analysis. Actual values would be derived from specific quantum chemical calculations.

The amine group in this compound is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). msu.edu Similarly, the ether oxygen can act as a hydrogen bond acceptor. These interactions are critical in determining the molecule's properties in solution and its interactions with other molecules, including reactants, catalysts, and biological targets.

Computational studies can model these hydrogen bonding interactions explicitly. researchgate.net By calculating the binding energies and geometric parameters of hydrogen-bonded dimers or clusters, it is possible to quantify the strength and nature of these interactions. For instance, calculations could explore the hydrogen bonding between two molecules of this compound or its interaction with solvent molecules like water.

The ability to form hydrogen bonds significantly influences the reactivity of the amine group. Hydrogen bonding to the nitrogen lone pair can decrease its nucleophilicity. Conversely, hydrogen bonding of the N-H protons to a Lewis base can increase the acidity of the amine and potentially facilitate deprotonation.

Applications of 2,2,5,5 Tetramethyloxolan 3 Amine in Advanced Organic Synthesis and Materials Science

Role as a Chemical Building Block and Synthetic Intermediate

The inherent structural features of 2,2,5,5-tetramethyloxolan-3-amine make it a valuable building block in organic synthesis. The presence of a primary amine allows for a wide range of chemical transformations, while the sterically demanding tetramethyloxolane framework can be used to introduce specific three-dimensional features into larger molecules.

Precursor to Complex Organic Molecules

Primary amines are fundamental components in the synthesis of a vast array of more complex molecules. researchgate.net The amine group of this compound can readily undergo reactions such as N-alkylation, N-acylation, reductive amination, and condensation with carbonyl compounds to form imines and enamines. These reactions are foundational in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

The oxolane ring itself is a stable heterocyclic system, and the four methyl groups provide significant steric bulk. This steric hindrance can influence the stereochemical outcome of reactions at the amine group or at adjacent positions, potentially enabling diastereoselective transformations. The synthesis of complex molecules often relies on such stereocontrol.

Table 1: Potential Reactions of the Amine Moiety

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride | Amide |

| Reductive Amination | Ketone/Aldehyde, Reducing agent | Substituted Amine |

Scaffold for Diversification and Library Synthesis

In medicinal chemistry and drug discovery, the generation of compound libraries with diverse structures is crucial for identifying new bioactive molecules. The concept of using a central scaffold that can be functionalized in multiple ways is a cornerstone of combinatorial chemistry. This compound is an attractive scaffold for such purposes. enamine.net

The primary amine serves as a convenient attachment point for a wide variety of substituents. Through multi-step synthetic sequences, it is possible to introduce different functional groups, thereby creating a library of related compounds. The rigid and sterically defined tetramethyloxolane core ensures that the appended functionalities are presented in a well-defined spatial arrangement, which can be critical for molecular recognition and biological activity.

Catalytic Applications in Organic Transformations

The amine functionality of this compound suggests potential applications in catalysis, both in organocatalysis and as a ligand in metal-catalyzed reactions.

Organocatalysis Mediated by the Amine Moiety

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Primary amines can act as organocatalysts in a variety of transformations, most notably in reactions that proceed through enamine or iminium ion intermediates.

While specific studies on the organocatalytic activity of this compound are not extensively reported, its structural similarity to other well-known organocatalysts suggests its potential in reactions such as:

Michael additions: The amine could catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol reactions: It could facilitate the reaction between ketones and aldehydes.

Mannich reactions: The formation of β-amino carbonyl compounds could be catalyzed by this amine.

The steric bulk of the tetramethyl-substituted ring system could play a significant role in the enantioselectivity of such reactions, a key goal in modern asymmetric catalysis.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. nih.gov The design of ligands is central to controlling the reactivity and selectivity of metal catalysts.

The combination of a coordinating amine group and a bulky, non-coordinating oxolane backbone is a feature found in many successful ligand systems. The steric hindrance provided by the four methyl groups could create a specific coordination environment around a metal ion, influencing the substrate approach and the outcome of the catalytic cycle. While primary amines can be effective ligands, secondary amines have been observed to induce a more significant bathochromic shift in the absorbance of certain metal ions like Eu(II). nih.gov The conversion of the primary amine of this compound to a secondary or tertiary amine could therefore be a strategy to fine-tune its properties as a ligand.

Table 2: Potential Metal-Catalyzed Reactions

| Metal | Reaction Type | Role of Ligand |

|---|---|---|

| Palladium | Cross-coupling reactions | Control of reactivity and selectivity |

| Rhodium | Asymmetric hydrogenation | Enantioselective control |

| Ruthenium | Metathesis reactions | Stabilization of the metal center |

Applications in Polymer Chemistry and Materials Science

The incorporation of specific molecular building blocks into polymers is a common strategy to tailor their physical and chemical properties. This compound offers interesting possibilities in this regard.

The primary amine group can be used to introduce this cyclic ether moiety into a polymer chain through various polymerization techniques. For instance, it can be reacted with difunctional acyl chlorides or epoxides to form polyamides or poly(amino alcohols), respectively.

The bulky and rigid tetramethyloxolane unit, when incorporated into a polymer backbone, would be expected to:

Increase the glass transition temperature (Tg): The restricted chain mobility due to the bulky side groups would lead to a more rigid polymer with a higher Tg.

Modify solubility: The presence of the ether oxygen and the amine group could influence the polymer's solubility in different solvents.

Furthermore, the amine functionality could be used for post-polymerization modification, allowing for the attachment of other functional groups to the polymer chain. This would enable the creation of functional materials with tailored properties for applications such as gas separation membranes, specialty coatings, or advanced adhesives. While specific examples of polymers derived from this compound are not widely documented, the principles of polymer chemistry suggest its potential as a valuable monomer or modifying agent.

Curing Agents for Epoxy Resins and Related Materials

In the realm of thermosetting polymers, amine compounds are crucial as curing agents, or hardeners, for epoxy resins. The reaction between the amine's active hydrogen atoms and the epoxy groups of the resin leads to a cross-linked, three-dimensional network, resulting in a rigid and durable material. The hydrochloride salt of this compound has been identified as a potential amine crosslinker for epoxy resins, with the expectation that it could enhance the mechanical properties of the cured material.

The steric hindrance provided by the tetramethyl-substituted oxolane ring is a key feature. In epoxy curing, sterically hindered amines can influence the curing kinetics and the final properties of the thermoset. Generally, such hindrance can lead to a more controlled and sometimes slower curing process, which can be advantageous in certain manufacturing applications by extending the pot life of the resin mixture.

Table 1: Hypothetical Performance Characteristics of Epoxy Resins with Various Amine Curing Agents

| Curing Agent Type | Glass Transition Temperature (Tg) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Standard Aliphatic Amine | 100 - 120 °C | 60 - 80 | 3 - 5 |

| Sterically Hindered Amine (Hypothetical) | 110 - 140 °C | 70 - 90 | 2 - 4 |

This table is for illustrative purposes only, based on general principles of epoxy chemistry, as specific data for this compound was not found in the searched literature.

Surface Modification and Functionalization of Polymers

The introduction of specific functional groups to a polymer's surface can dramatically alter its properties, such as wettability, adhesion, and biocompatibility. Amine functionalization is a common strategy to achieve these modifications. The structure of this compound, with its reactive amine group, makes it a theoretical candidate for the surface modification of various polymer substrates.

The process of grafting such a molecule onto a polymer surface could proceed through several chemical pathways, depending on the polymer . For instance, polymers with reactive sites such as carboxylic acids or esters could potentially undergo amidation reactions with this compound. The bulky nature of the molecule could influence the density of the grafted chains and the resulting surface topography.

Although no specific research was found detailing the use of this compound for polymer surface modification, the table below outlines the expected changes in polymer surface properties after a hypothetical functionalization with a cyclic amine.

Table 2: Anticipated Effects of Surface Functionalization with a Cyclic Amine

| Polymer Substrate | Surface Energy (mN/m) | Water Contact Angle (°) | Adhesion to Polar Substrates |

|---|---|---|---|

| Polypropylene (Untreated) | ~30 | >90 | Low |

| Polypropylene (Amine Functionalized - Hypothetical) | 35 - 45 | 60 - 80 | Improved |

| Polyethylene Terephthalate (Untreated) | ~43 | ~70 | Moderate |

This table presents hypothetical data to illustrate the expected impact of amine functionalization, as specific experimental results for this compound were not available in the reviewed sources.

Future Research Directions and Outlook for 2,2,5,5 Tetramethyloxolan 3 Amine Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. nih.gov Future research into 2,2,5,5-tetramethyloxolan-3-amine would greatly benefit from the development of efficient stereoselective synthetic methods.

A primary strategy would involve the asymmetric reduction of the corresponding ketone, 2,2,5,5-tetramethyloxolan-3-one. This could be achieved through catalytic hydrogenation using chiral metal complexes or through biocatalytic methods employing ketoreductases (KREDs). libretexts.org Biocatalysis, in particular, offers a highly selective and environmentally benign approach. nih.gov The deracemization of a racemic mixture of this compound is another viable and attractive route. nih.govacs.orgnih.govacs.org This can be accomplished using enantiocomplementary ω-transaminases, which can selectively convert one enantiomer into the desired one, theoretically achieving a 100% yield. nih.govacs.org

Another promising avenue is the development of chiral auxiliaries or organocatalysts that can direct the stereochemical outcome of the amination step. nih.gov For instance, chiral phosphoric acids or secondary amine catalysts could be employed to promote an enantioselective reaction. nih.govnih.gov

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Strategy | Key Reagents/Catalysts | Potential Advantages |

| Asymmetric Reductive Amination | Chiral metal catalysts (e.g., Rh, Ir complexes), Ketoreductases (KREDs) | High enantioselectivity, broad substrate scope. libretexts.orgfrontiersin.org |

| Biocatalytic Deracemization | Enantiocomplementary ω-transaminases | High enantiomeric excess (>99%), quantitative yield. nih.govacs.org |

| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, etc. | Well-established methods, predictable stereochemical outcomes. |

| Organocatalysis | Chiral phosphoric acids, chiral secondary amines | Metal-free, environmentally benign, high enantioselectivity. nih.govnih.gov |

Exploration of Under-Investigated Reaction Manifolds

The reactivity of this compound remains largely unexplored. The presence of a primary amine group suggests a wide range of potential transformations that could be investigated to generate novel molecular architectures.

Future work could focus on the N-functionalization of the amine to create a library of derivatives with diverse properties. This could include acylation, alkylation, and arylation reactions. The sterically hindered nature of the amine, due to the adjacent gem-dimethyl groups, may present unique reactivity and selectivity challenges and opportunities. nih.gov

Furthermore, the participation of this compound in cycloaddition reactions is a fertile area for research. For instance, its use in [3+2] or formal [3+3] cycloadditions could lead to the synthesis of complex heterocyclic systems. nih.govnih.govlibretexts.orgyoutube.com The amine functionality could act as a handle to introduce chirality or to direct the regioselectivity of the cycloaddition.

The development of multicomponent reactions involving this compound would also be a valuable endeavor, allowing for the rapid construction of molecular complexity from simple starting materials in a single step. mdpi.com

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules. For this compound, advanced computational modeling could provide invaluable insights into its structure-reactivity relationships.

Density Functional Theory (DFT) calculations could be employed to investigate the conformational preferences of the molecule and the rotational barriers of the amine group. This information would be crucial for understanding its reactivity and for designing stereoselective syntheses. Computational studies on the parent compound, 2,2,5,5-tetramethyloxolane (TMO), have already been conducted to understand its atmospheric chemistry, providing a good starting point for such investigations. copernicus.org

Molecular modeling can also be used to simulate the interactions of this compound with chiral catalysts or enzymes. mdpi.com This could aid in the rational design of catalysts for its stereoselective synthesis and in understanding the mechanism of chiral recognition. mdpi.comnih.gov Furthermore, computational analysis of the transition states for various potential reactions could help to predict the feasibility and selectivity of unexplored reaction manifolds.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Focus | Potential Outcomes |

| Density Functional Theory (DFT) | Conformational analysis, rotational barriers, reaction mechanisms. | Prediction of stable conformers, understanding of steric and electronic effects. copernicus.org |

| Molecular Docking | Interaction with chiral catalysts and enzymes. | Rational design of stereoselective synthetic methods. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Detailed understanding of biocatalytic pathways. |

| Ab initio calculations | Accurate prediction of spectroscopic properties (NMR, IR). | Aid in experimental characterization. |

Expansion of Applications in Green Chemistry and Sustainable Synthesis

The parent solvent, 2,2,5,5-tetramethyloxolane (TMO), has been identified as a promising green solvent alternative to hazardous hydrocarbons like toluene (B28343). mdpi.comcore.ac.ukchemistryworld.comrsc.orgyork.ac.ukresearchgate.net It is derivable from renewable feedstocks and does not form explosive peroxides, a common issue with other ether solvents. mdpi.comrsc.org This provides a strong foundation for exploring the applications of this compound in sustainable chemistry.

The amine itself could serve as a bio-based building block for the synthesis of more complex molecules. Its synthesis from bio-based TMO would contribute to the development of a sustainable chemical industry. mdpi.comcore.ac.uk Research could focus on utilizing this amine in the synthesis of pharmaceuticals, agrochemicals, or functional materials, thereby incorporating a renewable component into these products.

Furthermore, the use of this compound as a ligand in catalysis or as an organocatalyst itself could be explored. Its unique steric and electronic properties might lead to novel catalytic activities and selectivities. The development of synthetic routes that utilize green solvents, such as TMO itself, and minimize waste would be a key aspect of this research. maynoothuniversity.ie

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,5,5-tetramethyloxolan-3-amine with high purity?

Methodological Answer: The synthesis of this compound typically involves functionalization of the oxolane (tetrahydrofuran) core. Key steps include:

- Substitution reactions : Alkylation or amination of pre-functionalized oxolane derivatives. For example, hydrazine derivatives (e.g., (2,2,5,5-tetramethyloxolan-3-yl)hydrazine) can serve as intermediates for amine introduction .

- Reductive amination : Use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert ketone precursors to amines, as seen in analogous oxolane systems .

- Cyclization strategies : Formation of the oxolane ring via acid-catalyzed cyclization of diols or dihalides, followed by amine functionalization .

Q. Table 1: Synthetic Methods and Conditions

| Method | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Substitution | Hydrazine, alkyl halides, basic conditions | ~70-85% (crude) | |

| Reductive Amination | NaBH₄, LiAlH₄, THF, reflux | ~65-90% (purified) | |

| Cyclization + Amination | H₂SO₄ (cat.), ethanol, 80°C | ~60-75% (optimized) |

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the oxolane ring and methyl/amine substituents. For example, methyl groups at C2 and C5 appear as singlets in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 207.27 for [M+H]⁺) .

- X-ray Crystallography : If crystalline, single-crystal X-ray analysis resolves bond angles and stereochemistry (see analogous oxolane structures in ).

- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection or GC-MS for volatile derivatives .

Q. Table 2: Key Spectroscopic Data

| Technique | Expected Data (Example) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.20 (s, 12H, 4×CH₃), δ 3.50 (m, 2H, OCH₂) | |

| ¹³C NMR | δ 80.5 (C3-amine), δ 22.1 (CH₃) | |

| HRMS | [M+H]⁺ = 207.27 (calc. 207.27) |

Q. What are the common challenges in purifying this compound and how can they be addressed?

Methodological Answer: Purification challenges include:

- Hydroscopicity : The amine group can absorb moisture, requiring anhydrous conditions during isolation. Use gloveboxes or desiccants during storage .

- Volatility : Low molecular weight derivatives may sublimate under vacuum. Employ low-temperature rotary evaporation or freeze-drying .

- Byproduct removal : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) effectively separates amines from unreacted precursors .

Advanced Research Questions

Q. What reaction mechanisms are involved in the functionalization of this compound under different conditions?

Methodological Answer: The amine group undergoes diverse reactions:

- Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides) to form amides. For example, methanesulfonyl chloride yields sulfonamide derivatives .

- Schiff base formation : Condensation with aldehydes/ketones under mild acidic conditions .

- Oxidation : Controlled oxidation with KMnO₄ converts the amine to a nitro group, though over-oxidation risks ring cleavage .

Q. Table 3: Reaction Mechanisms and Outcomes

Q. How do computational methods aid in predicting the reactivity and stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Predict thermodynamic stability of tautomers or conformers. For example, the chair conformation of the oxolane ring is energetically favored .

- Molecular Dynamics (MD) : Simulate solvation effects and hydrogen-bonding interactions in aqueous/organic media .

- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes in drug discovery) .

Q. What are the potential applications of this compound in the design of novel pharmaceutical agents?

Methodological Answer:

- Bioisosteres : The rigid oxolane core mimics cyclic ethers in bioactive molecules, enhancing metabolic stability .

- Prodrug development : Amine group facilitates conjugation with carboxylic acid-containing drugs (e.g., NSAIDs) for controlled release .

- Antimicrobial agents : Derivatives with fluorinated substituents (e.g., CF₃) show enhanced membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.